molecular formula C13H17N5O2S B6627092 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one

1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one

Cat. No. B6627092
M. Wt: 307.37 g/mol
InChI Key: UAQGBHRHGXFRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has been found to possess various biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters, such as GABA and serotonin, in the brain. It may also interact with voltage-gated ion channels, such as sodium and calcium channels, to exert its effects.
Biochemical and Physiological Effects
1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one has been found to produce various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood and anxiety. It has also been found to reduce the activity of voltage-gated ion channels, which can lead to a decrease in neuronal excitability and a reduction in seizures.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one in lab experiments is its well-established biological activity. It has been extensively studied and has been shown to produce consistent effects in various animal models. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool compound for studying the role of GABA and serotonin in the brain. By modulating the activity of these neurotransmitters, this compound may provide insights into the underlying mechanisms of various neurological disorders. Finally, further studies are needed to optimize the synthesis and purification of this compound, which may improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one involves the reaction of 1-(2-Methylpropyl)piperazine with 5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained in good yield and can be purified by recrystallization.

Scientific Research Applications

1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one has been extensively studied for its biological activities. It has been found to possess anticonvulsant, anxiolytic, and antidepressant effects in various animal models. It has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and anxiety.

properties

IUPAC Name

1-(2-methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-9(2)7-17-4-5-18(8-11(17)19)13-15-14-12(21-13)10-3-6-20-16-10/h3,6,9H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQGBHRHGXFRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1=O)C2=NN=C(S2)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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